molecular formula C19H11Cl4N2NaO5S B1264833 Sulcofuron-sodium CAS No. 3567-25-7

Sulcofuron-sodium

Cat. No.: B1264833
CAS No.: 3567-25-7
M. Wt: 544.2 g/mol
InChI Key: NMGNJWORLGLLHQ-UHFFFAOYSA-M
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Description

Sulcofuron-sodium is a chemical compound with the molecular formula C₁₉H₁₁Cl₄N₂NaO₅S . It is known for its use as an insecticide, particularly in non-crop applications such as textile mothproofing. The compound is a sodium salt of sulcofuron and is characterized by its white powder form, solubility in boiling water, and stability under normal conditions .

Mechanism of Action

Target of Action

Sulcofuron-sodium, also known as Mitin FF, is an organochlorine insecticide . Its primary targets are insects, particularly damaging moths and beetle larvae . The compound acts by inhibiting the synthesis of the enzyme required to break down keratin .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to changes in their physiological processes. The compound inhibits the synthesis of the enzyme required to break down keratin . This inhibition disrupts the normal functioning of the target insects, leading to their death.

Biochemical Pathways

It is known that the compound interferes with the synthesis of enzymes required for keratin breakdown . This disruption likely affects multiple downstream effects, including the growth and development of the target insects.

Result of Action

The primary result of this compound’s action is the death of the target insects. By inhibiting the synthesis of the enzyme required for keratin breakdown, the compound disrupts the normal physiological processes of the insects, leading to their death .

Biochemical Analysis

Biochemical Properties

Sulcofuron-sodium plays a significant role in biochemical reactions by inhibiting the synthesis of keratin-degrading enzymes. This inhibition is crucial for its effectiveness as an insecticide, particularly against pests like damaging moths and beetle larvae . The compound interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects. Specifically, this compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of keratin .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s inhibitory action on keratin-degrading enzymes leads to the accumulation of keratin within cells, affecting cellular metabolism and overall cell health . Additionally, this compound can impact cell signaling pathways by interfering with the normal function of enzymes involved in these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of keratin-degrading enzymes, inhibiting their activity and preventing the breakdown of keratin . This enzyme inhibition leads to changes in gene expression, as cells respond to the accumulation of keratin and the disruption of normal metabolic processes . This compound’s molecular mechanism involves both enzyme inhibition and alterations in gene expression, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have lasting impacts on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit keratin-degrading enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on overall health . Threshold effects have been observed, where the compound’s inhibitory action is maximized at certain dosages, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in specific metabolic pathways related to keratin degradation. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . By inhibiting keratin-degrading enzymes, this compound disrupts the normal metabolic processes involved in keratin breakdown, leading to the accumulation of keratin and alterations in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . This compound’s distribution within cells can affect its overall activity and function, as its localization influences its interactions with target enzymes and other biomolecules .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with keratin-degrading enzymes and exert its inhibitory effects . The compound’s subcellular distribution is essential for its overall biochemical activity and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 4,4’-Dichloro-2-nitrodiphenyl ether

      p-chlorophenol, 2,5-dichloronitrobenzene, potassium hydroxide.

      Conditions: The reactants are added in a molar ratio of 1:1:1.2 to a reactor, heated to 165°C under stirring, and maintained for 5 hours.

  • Synthesis of 4,4’-Dichloro-2-nitrodiphenylether-2’-sulfonic acid

      Reactants: Intermediate from the previous step, sulfuric acid (96%).

      Conditions: The intermediate is added to sulfuric acid at room temperature, the temperature is raised to 100°C, and the mixture is stirred for 12 hours.

  • Synthesis of 4,4’-Dichloro-2-amino-diphenyl ether-2’-sulfonic acid

      Reactants: Sodium salt from the previous step, acetic acid, iron powder.

      Conditions: The sodium salt is dissolved in water, acetic acid and iron powder are added, and the mixture is heated to 100°C for 5 hours.

  • Synthesis of Sulcofuron-sodium

      Reactants: 4,4’-dichloro-2-amino-diphenyl ether-2’-sulfonic acid, 3,4-dichlorophenyl isocyanate.

      Conditions: The reactants are dissolved in sodium carbonate solution, stirred at 10°C, and then heated to 90°C for 2 hours.

Chemical Reactions Analysis

Types of Reactions

Sulcofuron-sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Chlorfenapyr: Another insecticide with a similar mode of action but different chemical structure.

    Permethrin: A widely used insecticide with a different mechanism of action, targeting sodium channels in insect nerve cells.

Uniqueness

Sulcofuron-sodium is unique due to its specific inhibition of keratin-degrading enzymes, making it particularly effective for mothproofing textiles. Its chemical structure also allows for specific interactions with target enzymes, differentiating it from other insecticides .

Properties

IUPAC Name

sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O5S.Na/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;/h1-9H,(H2,24,25,26)(H,27,28,29);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNJWORLGLLHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034899
Record name Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate
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Molecular Weight

544.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Formulated as 80% active ingredient wettable powder; [Reference #1]
Record name Sulcofuron-sodium
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CAS No.

3567-25-7
Record name Sulcofuron-sodium [ISO]
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Record name Benzenesulfonic acid, 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]-, sodium salt (1:1)
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Record name Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID6034899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate
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Record name SULCOFURON-SODIUM
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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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